

# Comparative Analytical Characterization of 3-Ethoxy-4-propoxybenzaldehyde

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 3-Ethoxy-4-propoxybenzaldehyde

Cat. No.: B442570

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This guide provides a detailed analytical comparison of **3-Ethoxy-4-propoxybenzaldehyde** with two structurally similar alternatives: 3-Ethoxy-4-methoxybenzaldehyde (O-Ethylisovanillin) and 3,4-Dimethoxybenzaldehyde (Veratraldehyde). The information presented is intended to support research and development activities by offering a comprehensive overview of their physicochemical and spectroscopic properties.

## Physicochemical Properties: A Comparative Analysis

A summary of the key physicochemical properties of **3-Ethoxy-4-propoxybenzaldehyde** and its alternatives is presented below. This data is crucial for understanding the physical behavior of these compounds, which can influence their handling, formulation, and application in various experimental settings.

Property	3-Ethoxy-4-propoxybenzaldehyde	3-Ethoxy-4-methoxybenzaldehyde	3,4-Dimethoxybenzaldehyde (Veratraldehyde)
CAS Number	350988-41-9[1]	1131-52-8[2][3]	120-14-9[4]
Molecular Formula	C <sub>12</sub> H <sub>16</sub> O <sub>3</sub> [1]	C <sub>10</sub> H <sub>12</sub> O <sub>3</sub> [2][3]	C <sub>9</sub> H <sub>10</sub> O <sub>3</sub> [4]
Molecular Weight	208.26 g/mol [1]	180.20 g/mol [2][3]	166.17 g/mol [4]
Appearance	Not specified	White to tan powder or chunks[2]	White to pale yellow crystalline solid/powder[4]
Melting Point	Not specified	51-53 °C[2][5]	40-45 °C[4][6]
Boiling Point	Not specified	155 °C at 10 mmHg[2]	281 °C[4][6]
Solubility	Not specified	Soluble in organic solvents[2]	Slightly soluble in cold water; soluble in hot water and organic solvents[4]

## Spectroscopic Characterization

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of the identity and purity of chemical compounds. While specific spectroscopic data for **3-Ethoxy-4-propoxybenzaldehyde** is not readily available in public databases, the following sections outline the expected spectral features based on its chemical structure and provide data for the comparative compounds.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR: The proton NMR spectrum of **3-Ethoxy-4-propoxybenzaldehyde** is expected to show distinct signals corresponding to the aldehyde proton (around 9.8 ppm), aromatic protons (in the range of 6.9-7.8 ppm), and the protons of the ethoxy and propoxy groups (in the upfield region, approximately 1.0-4.2 ppm). The splitting patterns and integration of these signals would confirm the substitution pattern on the benzene ring and the structure of the alkoxy side chains.

$^{13}\text{C}$  NMR: The carbon NMR spectrum would provide information on the number of non-equivalent carbon atoms. Key signals would include the carbonyl carbon of the aldehyde group (around 190 ppm), aromatic carbons, and the carbons of the ethoxy and propoxy groups.

- $^1\text{H}$  NMR Data for 3-Ethoxy-4-methoxybenzaldehyde: Spectral data is available and typically recorded in  $\text{CDCl}_3$ .[\[7\]](#)
- $^1\text{H}$  and  $^{13}\text{C}$  NMR Data for Veratraldehyde: Spectral data is available, often recorded in  $\text{CDCl}_3$ .[\[8\]](#)[\[9\]](#)

## Infrared (IR) Spectroscopy

The IR spectrum of an aromatic aldehyde is characterized by several key absorption bands. For **3-Ethoxy-4-propoxybenzaldehyde**, the following are anticipated:

- C=O Stretch: A strong absorption band around  $1685\text{--}1705\text{ cm}^{-1}$ , characteristic of an aromatic aldehyde.[\[10\]](#)[\[11\]](#)
- C-H Stretch (Aldehyde): Two weak bands around  $2720\text{ cm}^{-1}$  and  $2820\text{ cm}^{-1}$ .[\[11\]](#)
- C-O Stretch (Ethers): Strong bands in the region of  $1260\text{--}1000\text{ cm}^{-1}$ .
- Aromatic C-H Stretch: Bands above  $3000\text{ cm}^{-1}$ .
- Aromatic C=C Stretch: Bands in the  $1600\text{--}1450\text{ cm}^{-1}$  region.
- IR Data for 3-Ethoxy-4-methoxybenzaldehyde: Available as a KBr disc or nujol mull spectrum.[\[12\]](#)[\[13\]](#)
- IR Data for Veratraldehyde: Available, with spectra taken as a KBr disc, nujol mull, or in  $\text{CCl}_4/\text{CS}_2$  solution.[\[14\]](#)[\[15\]](#)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **3-Ethoxy-4-propoxybenzaldehyde**, the molecular ion peak ( $\text{M}^+$ ) would be observed at  $m/z$  208. The fragmentation pattern would likely involve the loss of the aldehyde group, as well as cleavage of the ethoxy and propoxy side chains.

- Mass Spectrometry Data for 3-Ethoxy-4-methoxybenzaldehyde: Electron ionization mass spectrum data is available.[\[16\]](#)
- Mass Spectrometry Data for Veratraldehyde: Electron ionization mass spectrum data is available.[\[9\]](#)[\[17\]](#)

## Experimental Protocols

The following are detailed methodologies for the key analytical techniques used in the characterization of benzaldehyde derivatives.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - Accurately weigh 5-10 mg of the benzaldehyde sample.
  - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a clean, dry vial.
  - Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
  - Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is sufficient for detection.[\[18\]](#)
- Instrument Setup:
  - Insert the NMR tube into the spectrometer.
  - Lock the spectrometer on the deuterium signal of the solvent.
  - Shim the magnetic field to achieve homogeneity for sharp, symmetrical peaks.[\[18\]](#)
- Data Acquisition ( $^1\text{H}$  NMR):
  - Set the pulse angle (typically  $30^\circ$  or  $45^\circ$ ).
  - Set the acquisition time (usually 2-4 seconds).

- Set a relaxation delay of 1-5 seconds.
- Acquire a sufficient number of scans (typically 8-16) for a good signal-to-noise ratio.[18]
- Data Processing:
  - Apply a Fourier transform to the Free Induction Decay (FID).
  - Phase correct the spectrum.
  - Calibrate the chemical shift scale using the TMS peak at 0 ppm.
  - Integrate the peaks to determine the relative number of protons.
  - Analyze splitting patterns and measure coupling constants (J) in Hertz (Hz).[18]

## Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

- Sample Preparation:
  - Place a small amount of the solid sample directly onto the ATR crystal.
- Instrument Setup:
  - Ensure the ATR crystal is clean before and after sample analysis.
  - Collect a background spectrum of the empty ATR crystal.
- Data Acquisition:
  - Press the sample firmly against the crystal using the pressure clamp to ensure good contact.
  - Acquire the sample spectrum over the desired wavenumber range (typically 4000-400  $\text{cm}^{-1}$ ).
- Data Processing:

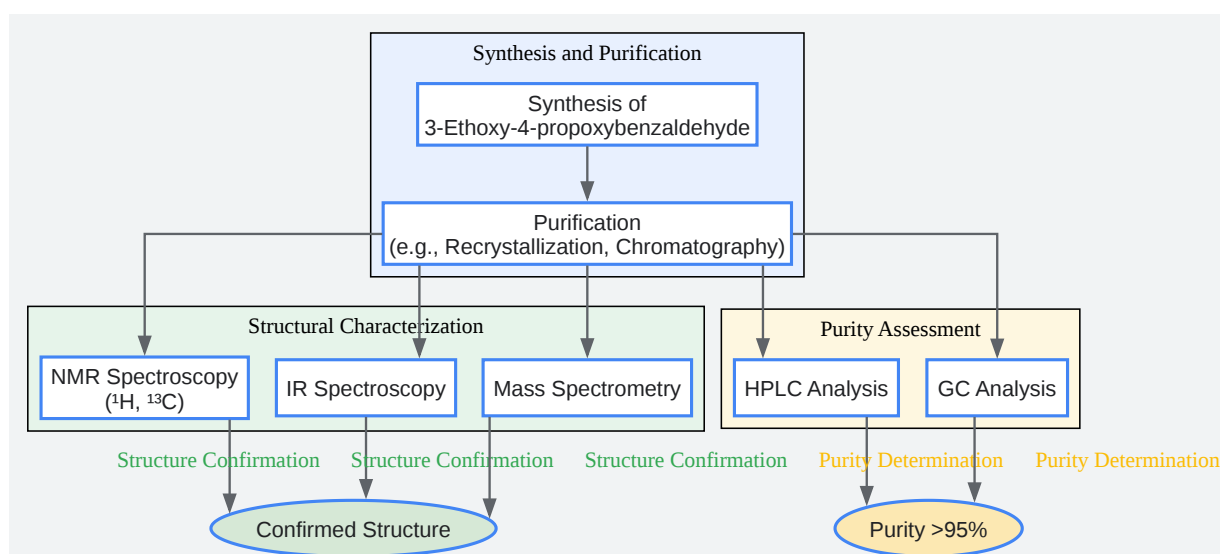
- The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Identify and label the characteristic absorption bands.

## Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation:
  - Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Instrument Setup:
  - Install an appropriate GC column (e.g., a non-polar or medium-polarity column).
  - Set the GC oven temperature program. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.
  - Set the injector temperature and the transfer line temperature to the mass spectrometer.
  - Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 40-400).
- Data Acquisition:
  - Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
  - The GC will separate the components of the sample, and the mass spectrometer will record the mass spectrum of the eluting compounds.
- Data Processing:
  - Analyze the resulting chromatogram to determine the retention time of the compound.
  - Analyze the mass spectrum corresponding to the chromatographic peak to identify the molecular ion and characteristic fragment ions.

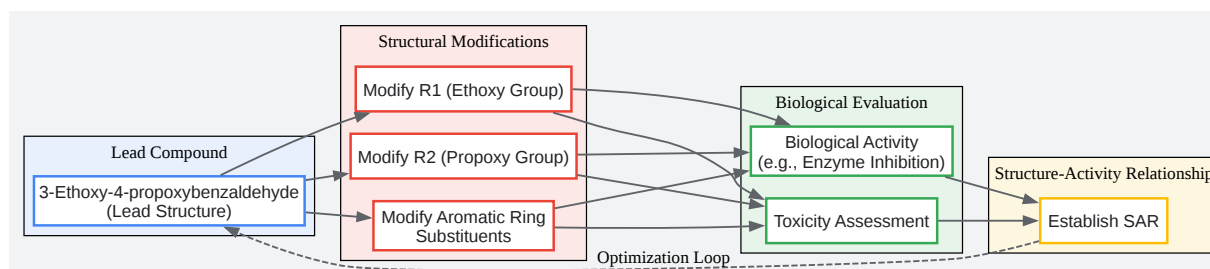
## Visualizing Analytical Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate a typical analytical workflow for compound characterization and a conceptual diagram of structure-activity relationships relevant to drug development.



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Caption: Analytical workflow for the synthesis, purification, and characterization of **3-Ethoxy-4-propoxybenzaldehyde**.



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Caption: Conceptual diagram of Structure-Activity Relationship (SAR) studies in drug development.

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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